molecular formula C8H11NO B3266424 5-Methyl-2-(methylamino)phenol CAS No. 425375-95-7

5-Methyl-2-(methylamino)phenol

Cat. No.: B3266424
CAS No.: 425375-95-7
M. Wt: 137.18 g/mol
InChI Key: ZPANULQQGNTITL-UHFFFAOYSA-N
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Description

Historical Context of Substituted Aminophenols in Chemical Science

Substituted aminophenols are a class of organic compounds derived from phenol (B47542) that have been instrumental in the advancement of chemical science. thebrainyinsights.com Their utility was recognized early in the development of synthetic organic chemistry, particularly in the burgeoning dye industry of the 19th century. These compounds, characterized by both an amino group (-NH2) or a substituted amino group and a hydroxyl (-OH) group attached to a benzene (B151609) ring, are versatile intermediates. thebrainyinsights.comtaylorandfrancis.com

The reduction of nitrophenols to aminophenols is a significant chemical transformation that unlocked their potential. taylorandfrancis.com Historically, this process allowed for the large-scale production of various high-value chemicals. Aminophenols became crucial precursors for manufacturing a wide array of products, including analgesic and antipyretic drugs, photographic developers, and corrosion inhibitors. taylorandfrancis.com The development of methods to synthesize functionalized aminophenols, especially those with substituents at specific positions, continues to be an active area of research, driven by the need for novel molecules in materials science and pharmaceuticals. rsc.org

Current Research Significance of 5-Methyl-2-(methylamino)phenol and Related Structures

In recent years, the focus of aminophenol research has expanded significantly, with specific substituted aminophenols like this compound gaining attention for their potential applications. While broadly, aminophenols are key in producing pharmaceuticals like paracetamol, the specific substitution pattern of this compound and related structures makes them subjects of targeted research. thebrainyinsights.com

Current research highlights the importance of N-functionalized 2-aminophenols as privileged structures in pharmaceutically active compounds and natural products. rsc.orgresearchgate.net These structures are often synthesized through multi-step processes. researchgate.net The development of new synthetic methods, such as the dehydrogenative synthesis from cyclohexanones and amines, simplifies the creation of these complex molecules. researchgate.net

Furthermore, ortho-aminophenol derivatives are being investigated for their potential as ferroptosis inhibitors, a promising therapeutic strategy for a variety of diseases. acs.orgnih.gov Studies have shown that these compounds can exhibit potent activity, suggesting their value for future structural modifications in drug discovery. acs.orgnih.govacs.org The unique intramolecular hydrogen bonding in ortho-aminophenol derivatives enhances their activity, making them a promising class of compounds for therapeutic applications. nih.govacs.org

Scope and Focus of Academic Inquiry on the Chemical Compound

Academic inquiry into this compound and its analogs is primarily centered on their synthesis and potential as building blocks for more complex molecules. The compound, with the chemical formula C8H11NO, is studied for its chemical and physical properties which are essential for its application in various synthetic pathways. bldpharm.com

The research often involves the development of efficient synthetic routes. For instance, related structures like 4-chloro-2-[(methylamino)methyl]phenol (B1644657) are synthesized through a multi-step process involving the reaction of a substituted benzaldehyde (B42025) with methylamine (B109427), followed by reduction. chemicalbook.com Such synthetic studies are crucial for making these compounds readily available for further research and application.

A significant area of investigation for related aminophenol structures is their biological activity. For example, 2-[(Methylamino)methyl]phenol has been identified as a quorum sensing inhibitor, targeting the SarA regulator in Staphylococcus aureus, which is critical for its virulence. researchgate.net This line of inquiry explores the potential of such compounds in developing new antimicrobial agents that can inhibit biofilm formation and reduce bacterial pathogenicity. researchgate.net While direct research on the biological activity of this compound is less documented in the provided results, the study of its analogs provides a strong rationale for its investigation in similar contexts.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound425375-95-7C8H11NO137.18
2-(Methylamino)phenol611-24-5C7H9NO123.15
2-Amino-5-methylphenol (B193566)2835-98-5C7H9NO123.15
4-chloro-2-[(methylamino)methyl]phenol38926-77-1C8H10ClNO171.62

Source: bldpharm.comchemicalbook.comontosight.ainih.gov

Properties

IUPAC Name

5-methyl-2-(methylamino)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(9-2)8(10)5-6/h3-5,9-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPANULQQGNTITL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Methyl 2 Methylamino Phenol and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to introduce the N-methyl group in a single primary transformation, starting from a closely related precursor like 2-amino-5-methylphenol (B193566). These approaches are often favored for their atom economy and reduced number of synthetic steps.

Reductive amination is a widely utilized and versatile method for forming carbon-nitrogen bonds, making it a key strategy for the N-methylation of primary amines. sigmaaldrich.com This process typically involves two main stages: the reaction of a primary amine with a carbonyl compound to form an intermediate imine (Schiff base), followed by the reduction of this imine to the target secondary amine. mdpi.com

In the synthesis of 5-Methyl-2-(methylamino)phenol, the precursor 2-amino-5-methylphenol can be reacted with an appropriate carbonyl compound, such as formaldehyde (B43269), to form the corresponding Schiff base. This intermediate is then reduced in situ using a suitable reducing agent. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and α-picoline-borane. sigmaaldrich.commdpi.comorganic-chemistry.org The reaction can be performed efficiently in solvents like methanol (B129727) or even under neat (solvent-free) conditions. organic-chemistry.org

The general pathway can be summarized as follows:

Imine Formation: 2-amino-5-methylphenol reacts with formaldehyde.

Reduction: The resulting imine is reduced to form the N-methyl group.

This method is highly effective and can be applied to a wide range of amines and carbonyl compounds. sigmaaldrich.com For instance, a one-pot reductive amination of various aldehydes and ketones with amines has been successfully demonstrated using α-picoline-borane as the reducing agent in the presence of acetic acid. organic-chemistry.org

Table 1: Comparison of Reducing Agents in Reductive Amination
Reducing AgentTypical ConditionsKey Features
Sodium Borohydride (NaBH4)Methanol, Room TemperatureCommonly used, cost-effective, selective. mdpi.com
Sodium Cyanoborohydride (NaBH3CN)Methanol, Mildly Acidic pHEffective for in-situ reduction of imines. sigmaaldrich.com
α-Picoline-boraneMethanol, Water, or Neat; Acetic Acid catalystEfficient, works well in green solvents like water. organic-chemistry.org

Direct alkylation of the amino group in aminophenols presents a challenge due to the presence of two nucleophilic sites: the amino (-NH2) group and the hydroxyl (-OH) group. Selective N-alkylation is required to avoid the formation of O-alkylated byproducts. One effective strategy involves a three-step, one-pot process that protects the amino group, performs the alkylation, and then removes the protecting group. researchgate.net

A common approach is the protection of the amino group via reaction with benzaldehyde (B42025) to form a Schiff base (imine). This intermediate masks the reactivity of the amino group, allowing for selective alkylation of the hydroxyl group if desired. However, for selective N-alkylation, a different strategy is employed where the imine is reduced. researchgate.net A process for the mono-N-alkylation of aminophenols involves reacting the aminophenol with an aldehyde to form a Schiff base, followed by reaction with an alkylating agent to form an N-alkyl quaternary salt, which is then hydrolyzed to yield the N-alkylated aminophenol. google.com For example, 2-aminophenol (B121084) can be reacted with benzaldehyde to produce 2-(benzylideneamino)phenol. google.com

Selective alkylation of the amino group in aminophenols can be achieved via imination followed by reduction. researchgate.net This method ensures that the alkyl group is introduced specifically at the nitrogen atom, leading to the desired N-alkylated product.

Catalytic methods offer efficient and often more environmentally friendly routes for N-alkylation. These techniques can lower the activation energy of the reaction, enabling it to proceed under milder conditions and with higher selectivity. While specific examples detailing Ni-based catalysis for this compound are not prevalent, the principles of catalytic N-alkylation are well-established.

For the broader class of aminophenols, alkylation of phenol (B47542) with methanol on solid acid catalysts like zeolites or silica-alumina has been studied, primarily for producing cresols (C-alkylation) and anisole (B1667542) (O-alkylation). conicet.gov.ar However, catalytic reductive amination using hydrogen gas as the reductant is a powerful technique. For example, amorphous Cobalt (Co) particles have been shown to catalyze reductive amination with aqueous ammonia (B1221849) as the nitrogen source under mild conditions (80 °C, 1-10 bar H2), demonstrating high selectivity. organic-chemistry.org Similar principles could be applied using a methylamine (B109427) source or by using methanol as a methylating agent in the presence of a suitable hydrogenation catalyst.

Multi-Step Synthetic Pathways and Precursor Derivatization

Multi-step syntheses provide flexibility, allowing the target molecule to be constructed from more readily available or complex starting materials. mit.edu This approach is particularly useful when direct methods are inefficient or lead to difficult-to-separate mixtures.

One potential multi-step pathway to this compound could start from 5-methyl-2-nitrophenol. The synthesis would proceed through the following key steps:

Protection of the Hydroxyl Group: The phenolic -OH group is often protected to prevent side reactions in subsequent steps. This can be achieved by reacting it with an agent like benzyl (B1604629) chloride to form a benzyl ether.

Reduction of the Nitro Group: The nitro group (-NO2) is reduced to a primary amino group (-NH2). This is a standard transformation commonly achieved using reducing agents like tin(II) chloride or through catalytic hydrogenation.

N-Methylation: The resulting primary amine is then methylated using one of the methods described previously, such as reductive amination or direct alkylation.

Deprotection: The protecting group on the phenolic oxygen is removed to yield the final product.

Another example of precursor derivatization involves the synthesis of N5O2 aminophenol ligands, where a precursor amine (2,6-bis{[(pyrid-2-ylmethyl)amino]methyl}-pyridine) is reacted with formaldehyde and 4-methylphenol. mdpi.com This illustrates the Mannich-type reaction, where an amine, formaldehyde, and a compound with an acidic proton (in this case, a phenol) react to form an aminoalkyl derivative. This general approach could be adapted for the synthesis of this compound.

Process Optimization and Green Chemistry Principles in Synthesis

Optimizing synthetic processes to align with the principles of green chemistry is a major focus of modern chemical manufacturing. royalsocietypublishing.org This involves maximizing efficiency while minimizing waste, energy consumption, and the use of hazardous substances. royalsocietypublishing.orgcsic.es

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Direct synthesis routes like reductive amination are generally preferred as they incorporate a higher proportion of the reactant atoms into the final product.

Use of Safer Solvents: Research into reductive amination has demonstrated success using water or performing reactions under neat conditions, avoiding the use of volatile organic compounds (VOCs). organic-chemistry.org The use of a 33 wt.% solution of methylamine in ethanol (B145695) is considered a greener alternative to solutions in more toxic solvents like methanol or THF. emerald.com

Catalysis: Using catalytic reagents instead of stoichiometric ones reduces waste. royalsocietypublishing.org Catalytic hydrogenation or transfer hydrogenation for reductive amination are examples of this principle.

Energy Efficiency: Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. emerald.com For example, the synthesis of N-methyl imines can be performed at room temperature. researchgate.net

Renewable Feedstocks: While not always feasible, sourcing starting materials from renewable biomass is a long-term goal of green chemistry. hse.ru

One study highlights a greener synthesis of N-methyl imines using poly(N-vinylimidazole) as a recyclable, solid functional polymer catalyst in ethanol, which acts as both a reagent and a dehydrating agent. emerald.comresearchgate.net Such innovations, which improve yields, reduce reaction times, and simplify purification, are central to the optimization of synthetic methodologies.

Table 2: Green Chemistry Approaches in Amine Synthesis
PrincipleApplication in SynthesisExample/Benefit
Safer SolventsUsing water or ethanol instead of chlorinated solvents or methanol.Reductive amination in water is possible; methylamine in ethanol is a less toxic option. organic-chemistry.orgemerald.com
CatalysisEmploying recyclable catalysts for N-alkylation or reduction steps.Use of solid acid catalysts or recyclable polymers like poly(N-vinylimidazole). conicet.gov.aremerald.com
Waste PreventionChoosing one-pot reactions and high-yield methods.Reduces the need for intermediate purification steps, saving materials and time. researchgate.net
Energy EfficiencyDeveloping reactions that proceed at ambient temperature and pressure.Ball milling and room temperature reactions avoid heating/cooling costs. researchgate.net

Chemical Reactivity and Transformational Studies of 5 Methyl 2 Methylamino Phenol

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of 5-Methyl-2-(methylamino)phenol is highly activated towards electrophilic aromatic substitution (EAS) due to the strong electron-donating effects of the hydroxyl and methylamino groups. masterorganicchemistry.com Both are powerful ortho-, para-directing groups.

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents are crucial in determining the regioselectivity of EAS reactions. The -OH and -NHCH3 groups are stronger activators than the -CH3 group. The positions ortho and para to the -OH group are C6, C4, and C2. The positions ortho and para to the -NHCH3 group are C1, C3, and C5. Considering the existing substitutions, the most activated and sterically accessible positions for an incoming electrophile are C4 and C6.

Halogenation: Reaction with reagents like bromine (Br₂) or chlorine (Cl₂) is expected to proceed rapidly, potentially without a Lewis acid catalyst, leading to poly-substitution if the conditions are not carefully controlled. The primary substitution products would be 4-halo and 6-halo derivatives.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid must be conducted under carefully controlled, mild conditions. learncbse.in The strong acidic medium can protonate the amino group, converting it into a deactivating, meta-directing ammonium (B1175870) group (-NH2CH3+). This can lead to a complex mixture of products. learncbse.in However, under suitable conditions, nitration is expected to occur at the C4 and C6 positions.

Sulfonation: Reaction with fuming sulfuric acid would likely lead to the formation of sulfonic acid derivatives, again favoring the C4 and C6 positions.

Friedel-Crafts Reactions: The presence of the amino group generally inhibits Friedel-Crafts reactions, as the lone pair on the nitrogen coordinates strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring. learncbse.in Therefore, these reactions are typically not feasible for this compound. learncbse.in

Reaction Reagent Predicted Major Product(s)
BrominationBr₂ in CCl₄4-Bromo-5-methyl-2-(methylamino)phenol and 6-Bromo-5-methyl-2-(methylamino)phenol
NitrationDilute HNO₃4-Nitro-5-methyl-2-(methylamino)phenol and 6-Nitro-5-methyl-2-(methylamino)phenol
SulfonationFuming H₂SO₄This compound-4-sulfonic acid

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult for this molecule as it lacks a strong electron-withdrawing group to activate the ring and a suitable leaving group. libretexts.orgyoutube.com Such reactions typically require harsh conditions or the presence of activating groups (like a nitro group) ortho or para to a good leaving group (like a halide). libretexts.orgyoutube.com The parent compound does not meet these criteria. However, the amino group itself can act as a nucleophile. For instance, related aminophenols have been shown to react with epoxides, where the amine attacks the electrophilic carbon of the epoxide ring, leading to its opening. researchgate.net

Oxidation Pathways and Resultant Products

Aminophenols are readily susceptible to oxidation due to the presence of two electron-donating groups. The oxidation of this compound can proceed through several pathways, yielding a variety of products depending on the oxidant and reaction conditions.

Mild Oxidation: With mild oxidizing agents like air, silver oxide (Ag₂O), or ferric chloride (FeCl₃), the compound can be oxidized to the corresponding quinone-imine. Due to the substitution pattern, this would likely be a p-quinone-imine derivative.

Oxidative Coupling: In some cases, oxidative processes can lead to the coupling of two molecules, forming complex dimeric structures.

Intramolecular Cyclization/Oxidation: A significant pathway for ortho-aminophenols involves an initial oxidation followed by intramolecular cyclization. For the closely related 2-amino-5-methylphenol (B193566), reaction with hemoglobin results in oxidation and cyclization to form a phenoxazinone structure (2-amino-4,4α-dihydro-4α-7-dimethyl-3H-phenoxazine-3-one). sigmaaldrich.com A similar pathway can be anticipated for this compound, which would yield an N-methylated phenoxazinone derivative.

Oxidizing Agent Conditions Potential Product Class
Air / O₂Spontaneous / CatalyticQuinone-imines, Polymeric materials
Ferric Chloride (FeCl₃)Aqueous solutionQuinone-imine
Hemoglobin / PIDABiological / ChemicalPhenoxazinone derivatives sigmaaldrich.comnih.gov

Reduction Pathways and Corresponding Products

The aromatic ring of phenols and anilines is generally resistant to reduction under standard chemical conditions.

Catalytic Hydrogenation: The most common method for reducing the benzene (B151609) ring is catalytic hydrogenation. This reaction requires high pressures of hydrogen gas and a potent catalyst, such as rhodium (Rh), ruthenium (Ru), or platinum (Pt). The reduction of this compound under these conditions would yield stereoisomeric mixtures of 2-(methylamino)-5-methylcyclohexanol. The specific stereochemistry of the product would depend on the catalyst and reaction conditions employed.

Reaction Reagents & Conditions Corresponding Product
Catalytic HydrogenationH₂, High Pressure; Rh/C or RuO₂ catalyst2-(Methylamino)-5-methylcyclohexanol (mixture of stereoisomers)

Condensation Reactions (e.g., Mannich Reactions, Schiff Base Formation)

The secondary amino group in this compound is an active site for condensation reactions.

Schiff Base Formation: The methylamino group can react with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction typically involves the removal of a water molecule and is often catalyzed by acid or base. The resulting Schiff base ligands, particularly those derived from salicylaldehydes, are important in coordination chemistry. sigmaaldrich.comicevirtuallibrary.com The reaction of this compound with an aldehyde (R-CHO) would yield an N-methyl imine.

Mannich Reactions: While the classic Mannich reaction involves a primary or secondary amine, formaldehyde (B43269), and an active hydrogen compound, the highly activated aromatic ring of this compound could potentially act as the nucleophile. However, this is less common, and self-condensation or reaction at the amine is more likely.

Cyclization Reactions and Heterocycle Formation

The ortho-disposition of the hydroxyl and methylamino groups makes this compound an excellent precursor for the synthesis of five- or six-membered heterocyclic rings.

Benzoxazole Formation: Reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) under dehydrating conditions can lead to the formation of 2-substituted-benzoxazole derivatives. The initial step is the N-acylation of the amino group, followed by intramolecular cyclization and dehydration.

Phenoxazine (B87303)/Phenoxazinone Formation: As mentioned in the oxidation section (3.2), oxidative cyclization is a key pathway for forming phenoxazinone heterocycles. sigmaaldrich.comnih.gov This reaction is of significant interest as phenoxazine structures are found in various biologically active compounds. The mechanism involves the oxidation of the phenol (B47542) to an intermediate that is then attacked intramolecularly by the nucleophilic amino group. nih.gov

Reactant(s) Product Type Description
Aldehydes / KetonesSchiff Base (Imine)Condensation at the -NHCH3 group. sigmaaldrich.comicevirtuallibrary.com
Carboxylic Acid DerivativesBenzoxazoleIntramolecular cyclization following N-acylation.
Oxidizing AgentsPhenoxazinoneIntramolecular oxidative cyclization. sigmaaldrich.comnih.gov

Polymerization and Oligomerization Phenomena

Phenolic compounds and anilines can undergo polymerization, typically through oxidative mechanisms that lead to the formation of polymeric radicals.

Inhibitory Effects: Phenols are well-known inhibitors of free-radical polymerization. nih.gov They act as radical scavengers, terminating the growing polymer chains. It is highly probable that this compound would act as an inhibitor or retarder in the polymerization of monomers like methyl methacrylate. nih.gov

Oxidative Polymerization: Under strong oxidative conditions (e.g., enzymatic or electrochemical oxidation), it is possible to force the polymerization of aminophenols. This process would likely involve the coupling of phenoxy and/or amino radicals, leading to a complex, often insoluble, polymer with a mixture of C-C, C-O-C, and C-N-C linkages. The resulting material would likely be a thermally stable, conjugated polymer.

Elucidation of Reaction Mechanisms

Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway. masterorganicchemistry.com The π-electrons of the aromatic ring attack the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step. In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com The stability of the intermediate carbocation determines the regioselectivity, which is why the ortho and para positions are favored by the -OH and -NHCH3 groups.

Oxidative Cyclization to Phenoxazinone: A plausible mechanism involves the initial reaction of the phenolic hydroxyl group with an oxidizing agent (e.g., a hypervalent iodine reagent like PIDA) to form an activated intermediate. nih.gov This is followed by an intramolecular nucleophilic attack from the amino group onto the ortho-position of the phenol ring. Subsequent rearomatization and further oxidation lead to the final phenoxazinone product. nih.gov

Schiff Base Formation: The mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone, forming a hemiaminal (or carbinolamine) intermediate. This is followed by acid-catalyzed dehydration (loss of water) to yield the final imine product.

Derivatives and Analogues of 5 Methyl 2 Methylamino Phenol: Synthesis and Structure Reactivity Relationships

Synthesis of Substituted Phenyl and Amino Derivatives

The synthesis of derivatives from the core 5-Methyl-2-(methylamino)phenol structure involves a variety of established chemical reactions that target the reactive sites on the molecule: the aromatic ring, the phenolic hydroxyl group, and the methylamino group.

Modifications at the Amino Group: One common strategy involves the formation of Schiff bases (imines) through the condensation of the amino group with various aldehydes and ketones. researchgate.netglobalresearchonline.netresearchgate.net This nucleophilic addition, followed by dehydration, is a versatile method for creating complex derivatives. researchgate.net For instance, derivatives of the related 2-amino-5-methylphenol (B193566) have been synthesized by reacting it with 3-(chloromethyl)-9-ethyl-9H-carbazole under acidic reflux conditions to yield (E)-2-((9-ethyl-9H-carbazol-3-yl) methyleneamino)-5-methylphenol. globalresearchonline.netresearchgate.net

Modifications at the Phenyl Ring: Substituents can be introduced onto the phenyl ring through various reactions. The Mannich reaction, for example, allows for the aminomethylation of phenols. This reaction involves the condensation of the phenol (B47542) with formaldehyde (B43269) and a secondary amine, such as dimethylamine, to introduce an aminomethyl group onto the ring. oarjbp.com Another powerful technique for modifying the phenyl core is the Suzuki coupling reaction, which can be used to form carbon-carbon bonds, attaching new phenyl or other aryl groups. nih.gov

Modifications at the Hydroxyl Group: The phenolic hydroxyl group can also be a target for derivatization. O-acylation can be achieved using acylating agents like chloroacetyl chloride or chloroacetic anhydride (B1165640) to produce chloroacetyl derivatives. finechem-mirea.ru Additionally, O-alkylation, such as methoxylation using methyl iodide, can convert the phenol into an aromatic ether, thereby increasing its hydrophobicity. finechem-mirea.ru

De Novo Ring Synthesis: More complex derivatives, such as those incorporating heterocyclic rings, can be synthesized from precursors. For example, 4-phenyl-imidazole derivatives can be generated through the de novo synthesis of an imidazole (B134444) ring by reacting α-bromo-ketones with formamide. nih.gov

A summary of synthetic approaches is provided in the table below.

Derivative Type Synthetic Method Reagents/Conditions Key Feature
Schiff Base (Imine)Nucleophilic Addition/CondensationAldehydes/Ketones, Acidic ConditionsForms C=N bond at the amino group globalresearchonline.netresearchgate.net
Aminomethylated PhenolMannich ReactionFormaldehyde, Secondary AmineAdds an aminomethyl group to the phenyl ring oarjbp.com
Phenyl-Substituted DerivativeSuzuki Coupling-Forms C-C bonds on the phenyl ring nih.gov
O-Acyl DerivativeO-AcylationChloroacetyl ChlorideModifies the hydroxyl group finechem-mirea.ru
Imidazole DerivativeDe Novo Ring Synthesisα-bromo-ketone, FormamideBuilds a heterocyclic ring from a precursor nih.gov

Formation of Hybrid Molecular Architectures

The synthesis of derivatives of this compound often leads to the creation of complex, hybrid molecular architectures where the core aminophenol structure is linked to other functional molecular systems. These hybrid structures can exhibit novel properties derived from the combination of their constituent parts.

A primary route to such architectures is through the formation of Schiff bases. By condensing the aminophenol with complex aldehydes, large, multi-ring systems can be constructed. For example, the reaction of a substituted 2-hydroxyacetophenone (B1195853) with 1,2-diaminoethane results in a tetradentate Schiff base ligand, effectively creating a large chelating molecule from two aminophenol units. nih.gov Similarly, reacting 2-amino-5-methylphenol with a carbazole-containing aldehyde creates a hybrid molecule that incorporates both the phenol and the extended aromatic system of the carbazole. globalresearchonline.netresearchgate.net

The Mannich reaction is another key strategy for building hybrid molecules. This reaction creates a methylene (B1212753) bridge that links the phenolic ring to another amine-containing structure, such as piperazine (B1678402) or morpholine. oarjbp.com This method allows for the covalent linking of the aminophenol scaffold to other pharmacophores or functional groups.

Furthermore, building new heterocyclic rings onto the molecular framework is a powerful method for creating hybrid architectures. The synthesis of phenyl-imidazole derivatives, for instance, fuses the phenolic structure with an imidazole ring, a common moiety in biologically active molecules. nih.gov These hybrid molecules possess the combined structural features of both the phenol and the attached heterocyclic system.

Structure-Reactivity Relationship Studies in Derived Compounds

The relationship between a molecule's structure and its chemical or biological reactivity is a fundamental concept in medicinal chemistry. For derivatives of this compound, specific structural modifications can lead to significant changes in activity.

One of the key factors influencing reactivity is steric hindrance. The introduction of bulky substituents near a reactive center can prevent the molecule from properly interacting with its target. For example, in a study on the related dopamine (B1211576) agonist 5-hydroxy-2-(di-n-propylamino)tetralin, the addition of a methyl group at the C(2) position, adjacent to the amino group, resulted in a complete loss of dopaminergic activity. nih.gov It was suggested that the steric bulk of this additional methyl group prevents the molecule from aligning correctly with the dopamine receptor. nih.gov

Conformational Analysis of Molecular Derivatives

Conformational analysis examines the different spatial arrangements, or conformations, that a molecule can adopt due to the rotation of its single bonds. The preferred conformation of a molecule can be crucial to its biological activity. The conformational preferences of derivatives related to this compound have been investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational molecular mechanics calculations. nih.gov

In a detailed study of 5-hydroxy-2-(di-n-propylamino)tetralin, a structurally similar compound, researchers found that the molecule preferentially adopts a half-chair conformation where the bulky dipropylamino substituent is in a pseudoequatorial position. nih.gov However, when a methyl group was added to the carbon bearing the amino group, the conformational preference shifted dramatically. This methylated derivative favored a conformation with a pseudoaxial nitrogen substituent. nih.gov This demonstrates that even a small structural modification can have a profound impact on the molecule's three-dimensional shape.

X-ray crystallography studies on Schiff base derivatives have provided further insight into their solid-state conformations. In one derivative, 5-(Diethylamino)-2-[(Z)-(1-naphthylimino)methyl]phenol, the angle between the mean planes of the naphthyl and phenyl rings was found to be 63.3°. researchgate.net In another, more complex Schiff base, the two phenyl rings adopted a dihedral angle of 79.81°. nih.gov These studies confirm the non-planar nature of these derivatives and highlight how intramolecular hydrogen bonds contribute to stabilizing their specific conformations. researchgate.netnih.gov

Theoretical and Computational Chemistry of 5 Methyl 2 Methylamino Phenol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations are employed to solve the Schrödinger equation, providing detailed information about molecular structure and electronics. researchgate.net For a molecule like 5-Methyl-2-(methylamino)phenol, DFT methods, particularly using hybrid functionals like B3LYP combined with a Pople-style basis set such as 6-311G(d,p), are commonly used to achieve a balance between computational cost and accuracy for geometry optimization and property prediction. researchgate.netresearchgate.net These calculations form the basis for the analyses described in the subsequent sections.

Electronic structure analysis reveals the distribution of electrons within a molecule, which dictates its geometry, stability, and reactivity. In this compound, the aromatic ring is substituted with three key groups: a hydroxyl (-OH), a methylamino (-NHCH3), and a methyl (-CH3) group.

Electron-Donating Effects : The hydroxyl and methylamino groups are potent electron-donating groups due to the lone pairs on the oxygen and nitrogen atoms. They increase the electron density of the benzene (B151609) ring through resonance, particularly at the ortho and para positions relative to themselves. The methyl group also contributes a slight electron-donating effect through hyperconjugation.

Molecular Geometry : Quantum chemical calculations can predict optimized geometric parameters. The presence of the bulky methylamino group adjacent to the hydroxyl group may cause slight steric hindrance, potentially leading to minor distortions from a perfectly planar ring structure. Bond lengths within the aromatic ring are expected to show some deviation from the standard benzene C-C bond length, reflecting the electronic influence of the substituents.

Interactive Table: Predicted Geometric Parameters for this compound

The following table contains hypothetical, yet chemically reasonable, data for optimized geometric parameters as would be obtained from a DFT calculation.

ParameterAtom 1Atom 2Predicted Value
Bond Length (Å)C-O1.36
Bond Length (Å)C-N1.38
Bond Angle (°)C-O-H109.5
Dihedral Angle (°)H-O-C1-C20.0
Dihedral Angle (°)C-N-C(methyl)-H180.0

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic species. malayajournal.org The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), while blue signifies electron-deficient areas (positive potential), and green represents neutral potential. wolframcloud.com

For this compound, the MEP map would be expected to show:

Negative Regions : The most intense negative potential (red color) would be concentrated around the oxygen atom of the hydroxyl group and the nitrogen atom of the methylamino group. This is due to the high electronegativity and the presence of lone pair electrons on these atoms, making them the primary sites for electrophilic attack.

Positive Regions : A region of strong positive potential (blue color) would be located around the hydrogen atom of the hydroxyl group, identifying it as the most likely site for nucleophilic attack and a primary donor in hydrogen bonding interactions. The hydrogen atom of the amino group would also exhibit a positive potential, albeit likely less intense.

Aromatic Ring : The π-system of the benzene ring would also exhibit a degree of negative potential, characteristic of electron-rich aromatic systems, making it susceptible to attack by strong electrophiles.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org

HOMO : As the outermost orbital containing electrons, the HOMO acts as an electron donor. For this compound, the HOMO is expected to be predominantly localized on the electron-rich phenol (B47542) ring, with significant contributions from the p-orbitals of the oxygen and nitrogen atoms. This distribution highlights the molecule's capacity to act as a nucleophile or undergo oxidation.

LUMO : The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor. The LUMO is likely to be distributed across the antibonding π-system of the aromatic ring. It indicates the regions where the molecule is most likely to accept electrons in a reaction.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more easily excitable and therefore more chemically reactive. The presence of strong electron-donating groups on the phenol ring is expected to raise the energy of the HOMO, leading to a relatively small HOMO-LUMO gap and indicating significant chemical reactivity.

Interactive Table: Representative FMO Data for Phenol Derivatives

This table presents typical energy values for similar compounds to illustrate the concepts.

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Phenol-8.50-0.807.70
2-Aminophenol (B121084)-7.95-0.757.20
p-Cresol (B1678582) (4-Methylphenol)-8.30-0.787.52

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular interactions within a molecule. wikipedia.org It examines charge transfer and delocalization effects by analyzing interactions between filled "donor" NBOs and empty "acceptor" NBOs. nih.gov

For this compound, NBO analysis would likely reveal:

Natural Population Analysis : The oxygen and nitrogen atoms are expected to carry the most significant negative natural charges due to their high electronegativity. The carbon atoms attached to them would have positive charges, and the hydrogen of the hydroxyl group would also be significantly positive.

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions.

For this compound, MD simulations could be used to:

Explore Conformational Space : Analyze the rotational freedom around the C-O, C-N, and C-C(methyl) bonds to identify the most stable conformers and the energy barriers between them.

Study Solvation : Simulate the molecule in a solvent (e.g., a box of water molecules) to study how it interacts with its environment. This can reveal details about hydrogen bonding patterns between the solute's -OH and -NH groups and the solvent molecules.

Investigate Intermolecular Interactions : Model the interaction of this compound with other molecules, such as biological macromolecules. This can help predict binding modes and affinities, which is particularly relevant in fields like drug design.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed map of the potential energy surface. uh.edu This allows for the identification of transition states (the highest energy point along the reaction coordinate) and the calculation of activation energies, which determine the reaction rate.

For this compound, this type of analysis could be applied to several potential reactions:

Electrophilic Aromatic Substitution : The electron-rich nature of the phenol ring makes it a prime candidate for electrophilic substitution. Modeling could predict the most likely position of attack (the positions ortho and para to the powerful -OH and -NHCH3 activating groups) by calculating the activation energies for substitution at different sites.

Oxidation Reactions : The phenol moiety is susceptible to oxidation. Reaction pathway modeling could elucidate the mechanism of oxidation, for example, by hydrogen atom transfer from the hydroxyl group, and identify the structure of the resulting radical species and subsequent products.

Intramolecular Rearrangements : The possibility of proton transfer, for instance from the hydroxyl group to the amino nitrogen, could be investigated. Calculations would determine the energy barrier for such a process by locating the corresponding transition state structure.

By calculating the energies of reactants, products, and transition states, a complete energy profile for a proposed reaction can be constructed, offering deep mechanistic insights that complement experimental studies.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Charge Transfer)

The study of intermolecular interactions is crucial for understanding the chemical and physical properties of molecular systems. In the case of this compound, computational chemistry provides a powerful lens through which to examine the non-covalent forces that govern its behavior in various environments. These interactions, primarily hydrogen bonding and charge transfer, dictate properties such as solubility, boiling point, and molecular recognition capabilities.

Theoretical and computational investigations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the nature of intermolecular forces in analogous phenolic and aminophenolic systems. While specific computational studies exclusively targeting this compound are not extensively documented in the literature, a robust understanding can be constructed by drawing parallels with closely related molecules such as aminophenols and other substituted phenols.

Hydrogen Bonding

Hydrogen bonding is the predominant intermolecular interaction for this compound, owing to the presence of both a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and a secondary amine (-NHCH₃) group, which can act as both a hydrogen bond donor and acceptor. The oxygen atom of the hydroxyl group and the nitrogen atom of the amine group also possess lone pairs of electrons, enabling them to function as hydrogen bond acceptors.

Computational studies on similar molecules, such as p-aminophenol complexed with water, have demonstrated the importance of using adequate theoretical levels to accurately describe these interactions. For instance, DFT calculations with basis sets that include diffuse functions, such as the B3LYP/6-311+G(d,p) level of theory, have been shown to be necessary for a correct description of the intermolecular hydrogen bond. researchgate.net These studies reveal that the hydroxyl group is a potent hydrogen bond donor.

To illustrate the typical characteristics of such hydrogen bonds, the following table presents representative calculated parameters for hydrogen bonds in phenolic systems, based on computational studies of analogous molecules. These values provide an approximation of what could be expected for this compound.

Hydrogen Bond Type Donor-Acceptor Distance (Å) Bond Angle (°) Interaction Energy (kcal/mol)
O-H···N2.7 - 3.0160 - 180-4 to -8
N-H···O2.8 - 3.2150 - 170-2 to -5
O-H···O2.6 - 2.9165 - 180-5 to -9

Note: The data in this table are representative values from computational studies on analogous phenolic and aminophenolic compounds and are intended for illustrative purposes.

The strength of these hydrogen bonds is influenced by the electronic properties of the substituents on the aromatic ring. The methyl group (-CH₃) at the 5-position is an electron-donating group, which slightly increases the electron density on the aromatic ring and, consequently, can modulate the acidity of the phenolic proton and the basicity of the amine nitrogen, thereby influencing the hydrogen bond strengths.

Charge Transfer

Charge transfer is an integral component of hydrogen bonding and other intermolecular interactions. In the context of this compound, charge transfer occurs from the electron lone pairs of the hydrogen bond acceptor (e.g., the oxygen or nitrogen atom) to the antibonding orbital (σ*) of the donor bond (e.g., O-H or N-H). This delocalization of electron density contributes significantly to the stabilization of the hydrogen-bonded complex.

Computational methods such as Natural Bond Orbital (NBO) analysis are frequently employed to quantify the extent of charge transfer in these systems. The stabilization energy associated with this charge transfer, often denoted as E(2), provides a quantitative measure of the strength of the donor-acceptor interaction within the hydrogen bond. For hydrogen bonds involving phenolic hydroxyl groups and amine groups, these charge transfer energies can be significant, underscoring the partially covalent nature of strong hydrogen bonds.

In systems involving phenols and amines, the possibility of proton transfer, a more extreme form of charge transfer, also exists, particularly in the presence of a suitable environment or upon electronic excitation. While in the ground state of an isolated dimer, a neutral hydrogen bond is expected, interactions with polar solvents or other molecules can stabilize an ionic, proton-transferred state. Computational studies can predict the potential energy surface for this proton transfer process and determine the energetic barrier separating the neutral and ionic forms.

Advanced Spectroscopic and Analytical Methodologies Research for 5 Methyl 2 Methylamino Phenol

Novel Method Development for Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the structural features of 5-Methyl-2-(methylamino)phenol. The development of novel methods in this area focuses on enhancing sensitivity, resolution, and structural information, providing a deeper insight into its molecular framework and behavior.

Advanced NMR Spectroscopy Techniques (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard 1H and 13C NMR provide primary structural information, advanced techniques offer more detailed connectivity and spatial data.

2D NMR Techniques: For a molecule like this compound, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.

COSY spectra would reveal proton-proton couplings within the aromatic ring and between the N-H and N-methyl protons, confirming the substitution pattern.

HSQC would correlate the aromatic and methyl protons to their directly attached carbon atoms.

HMBC is crucial for establishing long-range correlations, for instance, between the N-methyl protons and the aromatic carbon atom at the C2 position, or between the C5-methyl protons and the adjacent aromatic carbons, thereby unambiguously confirming the isomer's structure.

Solid-State NMR (ssNMR): This technique provides insights into the molecular structure and dynamics in the solid phase. For this compound, ssNMR could be used to study polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which are critical in the solid state.

Expected ¹H NMR Chemical Shifts for this compound This data is representative for substituted aminophenols in a typical deuterated solvent like DMSO-d₆.

Proton GroupExpected Chemical Shift (ppm)MultiplicityNotes
Ar-H (Aromatic)6.5 - 7.0m (multiplet)Three protons on the benzene (B151609) ring.
-OH (Phenolic)~9.0s (singlet, broad)Shift is concentration and solvent dependent.
-NH (Amino)~4.5 - 5.5s (singlet, broad)Shift can vary; may show coupling to N-CH₃.
N-CH₃ (N-Methyl)~2.7s (singlet)May appear as a doublet if coupled to NH.
C-CH₃ (C-Methyl)~2.2s (singlet)Aromatic methyl group at C5.

Advanced Mass Spectrometry Approaches (e.g., HRMS, MS/MS Fragmentation Studies)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula of this compound (C₈H₁₁NO). This is critical for distinguishing it from other isomers or compounds with the same nominal mass. Electrospray ionization (ESI) is a common technique used for such analyses.

MS/MS Fragmentation Studies: Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the protonated molecule [M+H]⁺. By isolating the parent ion and inducing fragmentation, characteristic product ions can be identified. For this compound, expected fragmentation would involve the loss of a methyl radical (•CH₃) from the amino group or the loss of neutral molecules like CO. These fragmentation patterns provide a "fingerprint" that aids in structural confirmation and can be used for sensitive quantification in complex mixtures.

Predicted MS/MS Fragmentation for [C₈H₁₁NO+H]⁺

Parent Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossFragment Identity
138.0919123.0684•CH₃Loss of methyl radical from N-methyl group
138.0919109.0813•CH₃ + H₂OSubsequent loss of water
138.091995.0657•CH₃ + COSubsequent loss of carbon monoxide

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the functional groups and molecular vibrations within a sample. They are complementary techniques that can be used to study molecular structure and intermolecular interactions. thermofisher.comspectroscopyonline.com

FTIR Spectroscopy: The FTIR spectrum of this compound would be characterized by distinct absorption bands. The broad O-H stretching band of the phenolic group would appear around 3200-3600 cm⁻¹. The N-H stretching of the secondary amine would be observed in a similar region, often around 3300-3500 cm⁻¹. C-H stretches from the aromatic ring and methyl groups would be seen around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region, while C-N and C-O stretching vibrations would be found in the fingerprint region (1000-1300 cm⁻¹). researchgate.net

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. thermofisher.com For this compound, the aromatic ring breathing modes would give strong Raman signals. The C-C and C-H vibrations of the aromatic ring and methyl groups would also be prominent. Raman spectroscopy can be advantageous for studying samples in aqueous solutions, where the strong water absorption in FTIR can be problematic. thermofisher.com

Key Vibrational Modes for this compound

Vibrational ModeExpected FTIR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Notes
O-H Stretch (Phenol)3200-3600 (Broad)WeakSensitive to hydrogen bonding.
N-H Stretch (Amine)3300-3500 (Sharp)ModerateSecondary amine.
Aromatic C-H Stretch3000-3100StrongCharacteristic of the benzene ring.
Aliphatic C-H Stretch2850-3000StrongFrom methyl groups.
Aromatic C=C Stretch1450-1600StrongMultiple bands expected.
C-O Stretch (Phenol)1200-1260ModerateIn the fingerprint region.
C-N Stretch (Amine)1250-1340ModerateIn the fingerprint region.

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy measures the electronic transitions within a molecule. youtube.com The spectrum of this compound is expected to show characteristic absorption bands due to π→π* transitions of the substituted benzene ring. The presence of the hydroxyl (-OH) and methylamino (-NHCH₃) groups, both being auxochromes, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. The position of the absorption maximum (λ_max) can be influenced by the solvent polarity and pH, as protonation or deprotonation of the amino and hydroxyl groups alters the electronic structure of the molecule. This technique is particularly useful for quantitative analysis due to its sensitivity and adherence to the Beer-Lambert law at low concentrations.

Chromatographic Methodological Innovations (e.g., HPLC, GC Method Development)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures like hair dye formulations or environmental samples.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common approach for analyzing polar aromatic compounds like aminophenols. scite.aisielc.com

Method Development: Innovations in HPLC methodology focus on the use of modern column technologies, such as core-shell particles or sub-2-µm fully porous particles, to achieve rapid and high-efficiency separations. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.net The pH of the mobile phase is a critical parameter that affects the retention and peak shape of the analyte by controlling its ionization state. Detection is commonly performed using a UV detector set at the λ_max of the compound. sielc.com

Advanced Detection: Coupling HPLC with mass spectrometry (LC-MS) provides enhanced specificity and sensitivity, allowing for confident identification and trace-level quantification.

Gas Chromatography (GC): GC is also a viable technique, particularly when coupled with mass spectrometry (GC-MS). However, due to the polarity and potential for thermal degradation of the phenolic and amino groups, derivatization is often required. A common approach involves converting the active hydrogens on the hydroxyl and amino groups into less polar silyl (B83357) ethers/amines (e.g., using BSTFA) or esters/amides to improve volatility and chromatographic performance.

Electrochemical Sensing and Analytical Methodologies

The phenolic and amino moieties in this compound are electrochemically active, making the compound suitable for analysis by electrochemical methods like voltammetry. researchgate.net

Voltammetric Analysis: Cyclic voltammetry (CV) can be used to study the oxidation mechanism of this compound. The compound is expected to undergo oxidation at a solid electrode (e.g., glassy carbon or gold), likely involving the transfer of electrons and protons to form a quinone-imine type species. researchgate.netmdpi.com The oxidation potential is a characteristic feature that can be used for identification.

Novel Sensor Development: Research in this area focuses on developing sensitive and selective electrochemical sensors for the detection of aminophenol derivatives. samipubco.com This often involves modifying the electrode surface with nanomaterials (e.g., carbon nanotubes, graphene, metal nanoparticles) or polymers. nih.gov These modifications can enhance the electrochemical signal by increasing the electrode surface area, improving electron transfer kinetics, and providing specific binding sites for the analyte. Techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) are typically employed for quantitative analysis, offering lower detection limits compared to CV. nih.gov These sensor-based methods are attractive due to their potential for rapid, low-cost, and portable analysis. mdpi.com

Mechanistic Biological Investigations of 5 Methyl 2 Methylamino Phenol Non Clinical Focus

Molecular Target Identification and Interaction Studies (e.g., Protein Binding, Enzyme Inhibition Mechanisms)

No specific molecular targets, protein binding affinities, or enzyme inhibition mechanisms have been documented in the scientific literature for 5-Methyl-2-(methylamino)phenol.

Cellular Pathway Modulation (e.g., Biofilm Formation Inhibition Mechanisms, Gene Expression Regulation)

There is no available research detailing the effects of this compound on cellular pathways, including biofilm formation or the regulation of gene expression.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

While general SAR studies exist for phenolic compounds and their antioxidant or biological activities, no specific SAR studies providing mechanistic insights into this compound have been published. nih.govmdpi.com

Biochemical Reaction Participation (e.g., Redox Processes in Biological Systems)

The participation of this compound in specific biochemical reactions, such as redox processes within biological systems, has not been investigated or reported in the available literature.

Applications of 5 Methyl 2 Methylamino Phenol in Specialty Chemicals and Materials Science

Role as a Building Block in Complex Organic Synthesis

In the realm of complex organic synthesis, the utility of a building block is determined by its functional groups, stereochemistry, and the potential to form new bonds. 5-Methyl-2-(methylamino)phenol serves as a valuable scaffold due to the presence of two distinct functional groups: a nucleophilic secondary amine and a phenolic hydroxyl group. This arrangement allows for selective reactions at either site, or simultaneous reactions to create heterocyclic structures.

The synergy between organic synthesis and supramolecular chemistry often relies on building blocks that can form well-defined aggregates through noncovalent interactions like hydrogen bonds. nih.gov The phenol (B47542) and amine groups in this compound are prime candidates for forming such hydrogen-bonded networks, making its derivatives of interest in the design of self-assembling molecular systems. nih.gov The principles of diversity-oriented synthesis, which aim to create libraries of structurally diverse molecules from a common starting material, can be applied to this compound to generate novel structures for various applications.

The strategic placement of the methyl, methylamino, and hydroxyl groups on the aromatic ring influences the regioselectivity of further reactions, such as electrophilic aromatic substitution, providing a pathway to more complex, polysubstituted aromatic compounds. Chemists can leverage these features to construct intricate molecular architectures, incorporating the aminophenol core into larger, more complex target molecules for pharmaceutical or materials science research. nih.gov

Precursor in Dye and Pigment Chemistry Research

The synthesis of dyes and pigments frequently involves the condensation of aromatic amines and phenols to create extended, conjugated systems that absorb light in the visible spectrum. This compound is a key precursor for a specific class of dyes known as phenoxazines. Phenoxazine-based structures are of significant interest due to their applications as fluorescent dyes, biological stains, and materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net

The formation of the phenoxazine (B87303) core typically involves the condensation of an aminophenol with another suitable aromatic component. For instance, the reaction of aminophenols with catechols or quinones can lead to the formation of the tricyclic phenoxazine ring system. The methyl and methylamino substituents from the this compound starting material would be incorporated into the final dye structure, allowing for the fine-tuning of its properties. These substituents can alter the dye's color, solubility, and affinity for different substrates.

Phenoxazine dyes are noted for their use in various applications, as detailed in the table below.

Phenoxazine Application Description Reference
Laser Dyes Used as the gain medium in dye lasers due to their strong fluorescence and photostability. researchgate.net
Biological Stains Employed in microscopy and histology for staining cells and tissues. researchgate.net
Fluorogenic Probes Designed to "turn on" fluorescence in the presence of specific biological molecules, such as nitric oxide. chemrxiv.org chemrxiv.org
OLEDs Serve as light-emitting materials in organic electronic devices. researchgate.net
Antitumor Agents The phenoxazine structure is a core component of naturally occurring antibiotics like actinomycin, which have antitumor properties. researchgate.net

The synthesis of these dyes can be achieved through various routes, including the condensation of nitroso compounds with aminophenols, a well-established method for creating the 3,7-diamino-phenoxazine structure. google.com By selecting this compound as the aminophenol component, researchers can design and synthesize novel phenoxazine dyes with tailored properties for advanced applications.

Utilization in Polymer Chemistry and Material Modification (e.g., Antioxidants, UV Stabilizers Research)

This compound, with its sterically hindered phenolic hydroxyl group, is an excellent candidate for this application. The primary mechanism by which phenolic antioxidants function is by donating the hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals (e.g., peroxyl radicals). vinatiorganics.comnih.gov This process interrupts the auto-oxidation chain reaction, protecting the polymer backbone. The resulting phenoxy radical is resonance-stabilized and less reactive, preventing it from propagating the degradation cycle. nih.gov

The key advantages of using phenolic antioxidants in polymers are summarized below:

Long-term Thermal Stability : They inhibit degradation pathways triggered by high temperatures during processing and end-use. vinatiorganics.com

UV Resistance : They can quench UV-induced free radicals, preventing photo-oxidation that leads to embrittlement and surface cracking. vinatiorganics.com

Processing Stabilization : They protect the polymer during high-stress manufacturing processes like extrusion and molding. vinatiorganics.com

Durability Enhancement : By preventing chain scission and cross-linking, they help maintain the polymer's molecular weight and mechanical properties, extending the product's lifespan. vinatiorganics.commdpi.com

The presence of the methylamino group in this compound can further enhance its antioxidant activity and improve its compatibility and solubility within certain polymer matrices. Research into polymeric antioxidants, where the phenolic moiety is chemically bound to the polymer chain, is an active field aimed at preventing the leaching of the antioxidant and ensuring long-term protection. nih.gov

Intermediate in Agrochemical Research

While less documented than its role in dye and polymer chemistry, the chemical structure of this compound suggests its potential as an intermediate in the synthesis of new agrochemicals. The development of novel herbicides, fungicides, and insecticides often involves the exploration of new chemical scaffolds that can interact with biological targets in pests or plants.

Research has shown that complex molecules containing aryloxy phenol fragments can exhibit promising herbicidal activity. nih.gov These compounds often work by inhibiting specific enzymes or biological pathways in weeds. The synthesis of such molecules could potentially involve this compound as a building block to introduce a substituted aminophenol moiety into the final structure. The specific combination of functional groups could lead to derivatives with desirable biological activity, selectivity between crops and weeds, and favorable environmental profiles. nih.gov

Catalysis and Ligand Design Applications

The design of ligands is a cornerstone of modern catalysis, allowing for the control of a metal center's reactivity, selectivity, and stability. wiley.com Aminophenols are excellent platforms for creating multidentate ligands, which can bind strongly to metal ions to form stable complexes. This compound is particularly well-suited for this purpose as its amine and hydroxyl groups can be readily converted into a variety of coordinating structures.

A common strategy is the synthesis of Schiff base ligands through the condensation of the amino group with an aldehyde or ketone. ekb.egresearchgate.net The resulting imine, along with the phenolic oxygen, can coordinate to a metal center. The nitrogen of the methylamino group and the oxygen of the hydroxyl group can act as a bidentate "pincer," binding to a metal ion. Such ligands, often referred to as phenoxy-imine or phenoxy-amine ligands, are widely used in polymerization catalysis, particularly for olefin polymerization.

The properties of the resulting metal complex can be systematically tuned by modifying the ligand structure. The substituents on the aminophenol ring (the methyl group in this case) can create specific steric and electronic environments around the metal center, influencing the catalyst's activity and the properties of the resulting polymer. The ability to form stable complexes with a range of transition metals makes this compound a valuable target for researchers in the field of homogeneous catalysis. ekb.egbiomedpharmajournal.org

Environmental Fate and Green Chemistry of 5 Methyl 2 Methylamino Phenol

Degradation Pathways in Environmental Systems

The environmental persistence and degradation of 5-Methyl-2-(methylamino)phenol are determined by several processes, including biodegradation, photodegradation, and hydrolysis. While specific data for this exact compound is limited, the degradation pathways can be inferred from the behavior of structurally similar compounds like aminophenols and methylphenols (cresols).

Biodegradation: Microorganisms play a crucial role in the breakdown of phenolic and aromatic amine compounds in the environment. The biodegradation of aminophenols often begins with deamination, where the amino group is removed, leading to the formation of catechols. These catechols are then susceptible to ring cleavage by microbial enzymes, entering central metabolic pathways. For instance, Burkholderia sp. RKJ 800 has been shown to utilize 4-chloro-2-aminophenol as a sole carbon and energy source, initiating degradation by converting it to 4-chlorocatechol. google.com Similarly, various bacteria, including species of Pseudomonas, Acinetobacter, and Candida, are known to degrade phenol (B47542) and its derivatives. acs.org The methyl group in cresols can be initially oxidized to a carboxyl group, forming hydroxybenzoic acids, which are then further metabolized. acs.org It is plausible that this compound undergoes a similar microbial degradation process, likely involving initial oxidation of the methyl group or deamination, followed by aromatic ring cleavage. The presence of both a methyl and a methylamino group may influence the rate and pathway of degradation.

Photodegradation: Photodegradation is another significant pathway for the removal of phenolic compounds from aquatic environments. The process is often influenced by factors such as pH and the presence of photosensitizers. For example, the photodegradation of 4-methylphenol has been shown to be more efficient in basic aqueous solutions. tandfonline.com The degradation of phenolic compounds under UV irradiation can proceed through the generation of highly reactive hydroxyl radicals, which attack the aromatic ring, leading to the formation of intermediates like hydroquinone (B1673460) and catechol, and eventual mineralization to CO2 and H2O. nih.gov The presence of substituents like chloro, methyl, and nitro groups on the phenol ring can affect the rate of photodegradation, with chloromethylphenols generally degrading faster than chloronitrophenols. semanticscholar.org

Hydrolysis: Hydrolysis can also contribute to the transformation of aminophenols in the environment. For instance, p-aminophenol can be hydrolyzed to hydroquinone under certain conditions. mdpi.com The stability of the C-N bond in aminophenols to hydrolysis can vary depending on the specific structure and environmental conditions such as pH. While direct hydrolysis of the methylamino group in this compound may not be a primary degradation pathway under typical environmental conditions, it could be more relevant under specific industrial wastewater conditions.

Degradation PathwayKey Processes & Intermediates (Inferred)Influencing Factors
Biodegradation Initial oxidation of the methyl group, deamination to form a substituted catechol, aromatic ring cleavage.Microorganism type, nutrient availability, oxygen levels.
Photodegradation Hydroxyl radical attack on the aromatic ring, formation of hydroquinone and catechol intermediates, eventual mineralization.pH, presence of photocatalysts (e.g., TiO2), UV light intensity.
Hydrolysis Potential cleavage of the amine or ether linkage under specific pH and temperature conditions.pH, temperature.

Sustainable Synthesis and Reaction Methodologies

Traditional methods for synthesizing aminophenols often involve harsh reaction conditions and the use of hazardous reagents. Green chemistry principles aim to develop more environmentally benign and sustainable synthetic routes.

Catalytic Hydrogenation of Nitrophenols: A common and greener route to aminophenols is the catalytic hydrogenation of the corresponding nitrophenols. acs.org This method is an attractive alternative to the conventional Fe-acid reduction process, which generates significant amounts of iron sludge waste. acs.org For a compound like this compound, a potential sustainable synthesis could start with the nitration of p-cresol (B1678582) to form 2-nitro-5-methylphenol, followed by catalytic reduction of the nitro group to an amino group, and subsequent N-methylation. Various heterogeneous catalysts, including those based on platinum, palladium, and nickel, have been shown to be effective for the hydrogenation of nitrophenols. acs.org The use of a pressurized CO2/H2O system has been reported as an environmentally benign approach for the preparation of p-aminophenol from nitrobenzene (B124822), as it avoids the use of mineral acids. acs.orgacs.org

Reductive Amination: Reductive amination is a versatile and atom-economical method for the synthesis of amines from carbonyl compounds and amines. wikipedia.orgyoutube.com This one-pot reaction typically involves the formation of an imine or iminium ion intermediate, which is then reduced in situ. synplechem.com A potential green synthesis of this compound could involve the reductive amination of a suitable hydroxy-methyl-substituted carbonyl compound. The use of catalytic systems, such as those based on rhodium or palladium, can make this process more sustainable by operating under milder conditions and reducing waste. nih.govorganic-chemistry.orgrsc.org For instance, a rhodium-catalyzed amination of phenols with amines has been developed, with water as the sole byproduct. nih.gov

Sustainable Solvents and Catalysts: The choice of solvents and catalysts is crucial in green synthesis. The use of water or other green solvents like ethanol (B145695) in synthetic processes is highly desirable. emerald.com The development of reusable and highly efficient catalysts, such as nano-catalysts or supported catalysts, can significantly improve the sustainability of the synthesis. For example, nano-nickel catalysts supported on natural aragonite have been used for the green synthesis of p-aminophenol. tandfonline.com Similarly, copper ferrite (B1171679) (CuFe5O8) nanoparticles have been shown to be efficient and reusable catalysts for the reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318). mdpi.com

Synthesis MethodDescriptionGreen Chemistry Aspects
Catalytic Hydrogenation Reduction of a nitrophenol precursor using a catalyst (e.g., Pt, Pd, Ni) and a hydrogen source.Avoids stoichiometric metal reductants and associated sludge, can use greener reaction media. acs.orgacs.org
Reductive Amination Reaction of a carbonyl compound with an amine in the presence of a reducing agent.Often a one-pot reaction, high atom economy, can be performed catalytically under mild conditions. wikipedia.orgsynplechem.com
Catalytic Amination of Phenols Direct coupling of a phenol with an amine using a catalyst.High atom economy with water as the only byproduct. nih.govorganic-chemistry.org

Waste Minimization and By-product Management

The production of dye intermediates like this compound can generate significant waste streams that require proper management to minimize environmental impact.

Source Reduction and Process Optimization: The most effective way to manage waste is to prevent its generation in the first place. This can be achieved by optimizing the synthesis process to maximize the yield of the desired product and minimize the formation of by-products. The use of highly selective catalysts and optimized reaction conditions (temperature, pressure, stoichiometry) are key to source reduction. For example, in the synthesis of 4,4′-methylenedimethyldiphenylcarbamate, the choice of catalyst was found to significantly affect the selectivity and the formation of by-products. researchgate.net

By-product Recovery and Valorization: The by-products generated during the synthesis of aminophenols can sometimes be valuable chemicals themselves. For example, in the catalytic hydrogenation of nitrobenzene to p-aminophenol, aniline (B41778) is a common by-product that has significant commercial value and can be separated and purified. arxiv.org Developing processes to recover and valorize by-products can turn a waste stream into a revenue source and contribute to a circular economy.

Wastewater Treatment and Resource Recovery: Wastewater from aminophenol production often contains residual product, by-products, and inorganic salts. Various treatment technologies can be employed to treat this wastewater and recover valuable resources. For instance, a patented integrated process for treating p-aminophenol production wastewater involves adjusting the pH, followed by selective adsorption of p-aminophenol using a functional resin. The resin can be regenerated, and the recovered p-aminophenol can be recycled. The treated water can be further processed to recover inorganic salts like sodium chloride for reuse. google.com Another patented method for treating p-aminophenol wastewater involves precipitation and distillation to recover materials and prepare the water for biochemical treatment. google.com A process has also been developed for the complete recovery of soluble p-aminophenol and sodium acetate/chloride from the mother liquor of paracetamol production, making the process more self-sustainable and environmentally friendly. inst.ac.in

Waste Management StrategyDescriptionExamples
Source Reduction Optimizing reaction conditions and using selective catalysts to minimize by-product formation.Use of highly selective catalysts in carbamate (B1207046) synthesis to reduce unwanted by-products. researchgate.net
By-product Valorization Separating and purifying valuable by-products for other uses.Recovery and sale of aniline produced during p-aminophenol synthesis. arxiv.org
Wastewater Treatment & Resource Recovery Treating wastewater to remove pollutants and recover valuable materials for reuse.Adsorption of p-aminophenol from wastewater using regenerable resins for recycling. google.com

Q & A

Q. What are the established synthetic routes for 5-Methyl-2-(methylamino)phenol, and what critical parameters influence yield and purity?

The synthesis of this compound typically involves nucleophilic aromatic substitution or reductive amination. For example, methylamine can react with a halogenated precursor (e.g., 5-methyl-2-fluorophenol) under controlled conditions. Key parameters include:

  • Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may promote side reactions.
  • Catalyst : Palladium or copper catalysts enhance selectivity in cross-coupling reactions .
  • Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while reducing agents like sodium borohydride are critical for reductive amination .
    Purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR identify substituent positions. For instance, aromatic protons appear as doublets (δ 6.5–7.2 ppm), while methylamino groups show singlets near δ 2.8 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (151.21 g/mol) and fragmentation patterns (e.g., loss of –CH3_3NH2_2) .
  • GC-MS : Validates purity and detects trace impurities in biological matrices (e.g., propolis extracts) .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

  • Solubility : Moderately soluble in polar solvents (ethanol, DMSO) but poorly in water. Pre-dissolution in DMSO is recommended for biological assays .
  • Stability : Sensitive to oxidation; store under inert gas (N2_2) at 4°C. Avoid prolonged exposure to light .
  • pKa : Estimated ~9.5 (phenolic –OH), influencing reactivity in aqueous buffers .

Advanced Research Questions

Q. What methodologies are employed to evaluate the biological activity of this compound in anticancer or antimicrobial research?

  • In Vitro Assays :
    • MTT Assay : Measures cytotoxicity against cancer cell lines (e.g., PC3, HCT-116) at IC50_{50} concentrations .
    • Antimicrobial Disk Diffusion : Evaluates inhibition zones against Gram-positive bacteria (e.g., S. aureus) using 50 µg/mL concentrations .
  • Mechanistic Studies : Western blotting or qPCR to assess apoptosis markers (e.g., Bcl-2, caspase-3) .

Q. How do the electrochemical properties of this compound influence its reactivity in radical-mediated reactions?

Cyclic voltammetry reveals a reduction potential of ~0.5 V (vs. SCE), indicating moderate electron-donating capacity. This property facilitates participation in redox cycling, generating semiquinone radicals that interact with DNA or proteins in oxidative stress models . Comparative studies with 4-(methylamino)phenol show altered redox behavior due to steric effects from the 5-methyl group .

Q. What are the environmental and toxicological considerations when handling this compound in laboratory settings?

  • Ecotoxicity : LC50_{50} values for aquatic organisms (e.g., Daphnia magna) are <10 mg/L, necessitating containment to prevent waterway contamination .
  • Disposal : Incinerate at >800°C with scrubbers to neutralize toxic fumes (SOx_x, NOx_x) .
  • Safety Protocols : Use fume hoods, NIOSH-approved respirators, and nitrile gloves to mitigate inhalation/skin exposure risks .

Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?

  • Standardization : Use identical cell lines (e.g., AGS gastric cancer cells) and culture conditions (e.g., 10% FBS, 37°C) .
  • Dose-Response Validation : Replicate assays across ≥3 independent experiments with controls (e.g., hexadecanoic acid methyl ester as a reference antioxidant) .
  • Analytical Cross-Check : Confirm compound identity via HRMS and purity via HPLC (>98%) to rule out batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.